LRRK2 Wild-Type Binding Affinity: A Reported Interaction Lacking Validated Quantitative Data
A BindingDB entry (ChEMBL_2155467) reports that the target compound was tested for binding affinity to human LRRK2 wild-type in a mammalian system using the DiscoveRx KINOMEscan assay at 1 µM [1]. However, the quantitative dissociation constant (Kd) value was not accessible from the database during this analysis. In contrast, the structurally related, fully aromatic LRRK2 inhibitor CZC-54252 demonstrates potent inhibition with IC50 values of 1.28 nM (WT) and 1.85 nM (G2019S mutant) . The lack of a quantified Kd for the target compound precludes any direct potency comparison.
| Evidence Dimension | Binding Affinity (Kd or IC50) |
|---|---|
| Target Compound Data | Not retrieved from BindingDB entry |
| Comparator Or Baseline | CZC-54252 IC50: 1.28 nM (LRRK2 WT), 1.85 nM (G2019S) |
| Quantified Difference | Cannot be calculated |
| Conditions | KINOMEscan assay (target compound); LanthaScreen kinase activity assay (CZC-54252) |
Why This Matters
Without a validated Kd, procurement for LRRK2 studies carries significant risk of investing in a low-potency or inactive compound relative to well-characterized alternatives.
- [1] BindingDB Assay ChEMBL_2155467 (CHEMBL5040127): Binding affinity to human LRRK2 WT expressed in mammalian system assessed as dissociation constant measured at 1 uM by DiscoveRx KINOMEscan assay. View Source
